molecular formula C7H13BrZn B151323 (Cyclohexyl)methylzinc bromide CAS No. 135579-86-1

(Cyclohexyl)methylzinc bromide

Cat. No. B151323
M. Wt: 242.5 g/mol
InChI Key: SJCALMUTSZRVSS-UHFFFAOYSA-M
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Description

(Cyclohexyl)methylzinc bromide is a type of organozinc compound that is used in various organic synthesis reactions. It is related to other organozinc reagents, such as bromomethylzinc bromide, which are known for their ability to participate in carbometallation reactions and cyclization processes to form cyclic compounds.

Synthesis Analysis

The synthesis of related organozinc compounds involves the reaction of zinc metal with organic bromides. For instance, bromomethylzinc bromide can be prepared from zinc and methylene bromide in tetrahydrofuran, which is an inexpensive alternative to the traditional Simmons-Smith procedure . Although the synthesis of (Cyclohexyl)methylzinc bromide is not directly described in the provided papers, it can be inferred that a similar approach could be used, starting with a bromocyclohexyl precursor.

Molecular Structure Analysis

The molecular structure of compounds related to (Cyclohexyl)methylzinc bromide can be complex. For example, the structure of methyl 1-(1-aryl-3-cyclohexylamino)-3-oxo-2-cyanopropyl)cyclohexylcarboxylates, which are reaction products involving cyclohexyl groups, was determined by XRD analysis . This suggests that XRD could also be used to analyze the structure of (Cyclohexyl)methylzinc bromide.

Chemical Reactions Analysis

Organozinc compounds are versatile reagents in organic synthesis. They can undergo allylmetalation reactions with alkenes to form carbometallation products, which can then be cyclized to form cyclic structures such as 4-methylenecyclopentenes . Similarly, (Cyclohexyl)methylzinc bromide could be expected to participate in addition reactions with various electrophiles, followed by cyclization to form cyclohexyl-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Cyclohexyl)methylzinc bromide can be deduced from related compounds. Organozinc reagents are generally sensitive to air and moisture, requiring careful handling under inert conditions. The reactivity of these compounds can be influenced by the concentration of the organozinc solution, as seen in the synthesis of 4-methylenecyclopentenes, where a higher concentration leads to more efficient reactions . The solubility of these reagents in common organic solvents like tetrahydrofuran is also an important property that facilitates their use in synthesis .

Scientific Research Applications

Stereoselective Synthesis

(Cyclohexyl)methylzinc bromide is utilized in the stereoselective synthesis of highly-functionalized compounds. For instance, Yokomatsu et al. (2003) demonstrated its use in introducing difluoro-methylenephosphonate units to allylic positions within a cyclic array in a stereo- and regioselective manner, highlighting its importance in the synthesis of complex organic molecules (Yokomatsu, Kato, Sakuma, & Shibuya, 2003).

Environmental Applications

Research on alternatives to methyl bromide, a widely used but environmentally harmful fumigant, has been significant. Schneider et al. (2003) discussed the United States Department of Agriculture-Agricultural Research Service's efforts to find alternatives to methyl bromide for pest and pathogen control, signifying the broader environmental and regulatory context affecting the use of bromide compounds (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).

Catalysis and Material Science

Bromide compounds are also pivotal in catalysis and material science. For example, research by Bratlie et al. (2007) on the shape effects of platinum nanoparticles on benzene hydrogenation selectivity demonstrated that bromide ions play a critical role in determining the catalytic selectivity of nanoparticles, affecting the production of various chemical products (Bratlie, Lee, Komvopoulos, Yang, & Somorjai, 2007).

Advanced Chemical Synthesis Techniques

The solvent-free bromination reactions using sodium bromide and oxone promoted by mechanical milling, as studied by Wang and Gao (2012), showcase the versatility of bromide compounds in facilitating green chemistry approaches. This technique enables efficient bromination of various organic compounds, underscoring the adaptability of bromide-based methodologies in synthesis without the use of solvents (Wang & Gao, 2012).

Safety And Hazards

“(Cyclohexyl)methylzinc bromide” should be handled with care. It is advisable to avoid heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. In case of fire, CO2, dry chemical, or foam can be used for extinction .

Future Directions

While specific future directions for “(Cyclohexyl)methylzinc bromide” are not mentioned in the searched resources, organozinc compounds and their reactions continue to be a topic of research. For instance, the development of new catalytic nucleophilic substitutions is a potential future direction .

properties

IUPAC Name

bromozinc(1+);methanidylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13.BrH.Zn/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCALMUTSZRVSS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1CCCCC1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexyl)methylzinc bromide

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